molecular formula C10H13FN2O2 B8537875 tert-Butyl 6-amino-2-fluoronicotinate

tert-Butyl 6-amino-2-fluoronicotinate

Cat. No.: B8537875
M. Wt: 212.22 g/mol
InChI Key: CRVPYYUHKNQFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 6-amino-2-fluoronicotinate is a chemical compound that belongs to the class of fluoropyridines It is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorine atom attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-2-fluoropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by reduction to introduce the amino group. The fluorine atom is often introduced via electrophilic fluorination. The tert-butyl ester group can be added through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-amino-2-fluoronicotinate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can produce various substituted pyridine derivatives .

Scientific Research Applications

tert-Butyl 6-amino-2-fluoronicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes and markers.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-2-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • 2,6-di-tert-butyl-4-methylpyridine

Uniqueness

tert-Butyl 6-amino-2-fluoronicotinate is unique due to the combination of its functional groups. The presence of both an amino group and a fluorine atom on the pyridine ring provides distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H13FN2O2

Molecular Weight

212.22 g/mol

IUPAC Name

tert-butyl 6-amino-2-fluoropyridine-3-carboxylate

InChI

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)6-4-5-7(12)13-8(6)11/h4-5H,1-3H3,(H2,12,13)

InChI Key

CRVPYYUHKNQFIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=C(C=C1)N)F

Origin of Product

United States

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